TRV055

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

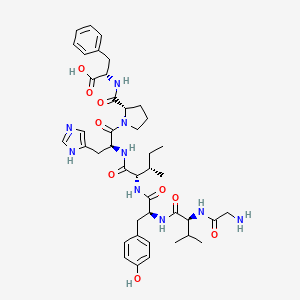

分子式 |

C42H57N9O9 |

|---|---|

分子量 |

832.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C42H57N9O9/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60)/t25-,30-,31-,32-,33-,35-,36-/m0/s1 |

InChI 键 |

YAJPGWCDYDATRI-DIUSPMSXSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN |

规范 SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of TRV055: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TRV055, also known as TRV120055, is a synthetic peptide analog of Angiotensin II (Ang II) engineered to act as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous ligand Ang II, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the Gαq protein signaling cascade while having a minimal effect on β-arrestin recruitment.[3][4][5] This biased agonism results in a distinct pharmacological profile, primarily characterized by the stimulation of pathways leading to fibrotic responses in cardiac cells. This document provides a comprehensive overview of the molecular mechanism, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Gq-Biased Agonism at the AT1R

The canonical activation of the AT1R by its endogenous agonist, Ang II, initiates two major signaling cascades: one mediated by heterotrimeric G proteins (primarily Gαq) and another by β-arrestins.[6][7] this compound is classified as a "gain-of-function" ligand for the Gq pathway, demonstrating over 10-fold greater allosteric coupling to Gq than Ang II, while exhibiting comparable or significantly reduced engagement of the β-arrestin pathway.[4]

This functional selectivity arises from the unique conformational state this compound stabilizes in the AT1R upon binding.[3] Studies using Double Electron-Electron Resonance (DEER) spectroscopy show that Gq-biased agonists like this compound induce a less-pronounced outward movement of the receptor's transmembrane helix 6 (TM6) compared to the more substantial movement induced by Ang II.[4] This distinct receptor conformation favors coupling to Gαq, leading to the preferential activation of its downstream effectors.

Intracellular Signaling Pathway of this compound

The preferential activation of the Gαq protein by the this compound-bound AT1R initiates a well-defined intracellular signaling cascade, particularly characterized in human cardiac fibroblasts.[1]

-

Gαq Activation : this compound binding to AT1R facilitates the exchange of GDP for GTP on the Gαq subunit, causing its dissociation and activation.

-

TGF-β1 Upregulation : Activated Gαq stimulates downstream effectors that lead to the increased synthesis and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[1]

-

ERK1/2 Phosphorylation : TGF-β1, acting through its own receptor, subsequently promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of ERK1/2 by this compound is dependent on this TGF-β1 signaling loop, as blockade of TGF-β signaling inhibits ERK1/2 phosphorylation.[1]

-

Pro-Fibrotic Cellular Response : The activated TGF-β1/ERK axis mediates key cellular responses associated with cardiac fibrosis.[1] These include fibroblast proliferation, differentiation into myofibroblasts (indicated by increased α-smooth muscle actin (α-SMA) expression), and increased synthesis and secretion of extracellular matrix proteins like Collagen I.[1][2]

Quantitative Pharmacological Profile

The biased agonism of this compound is quantified by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) in assays measuring Gq pathway activation versus those measuring β-arrestin recruitment. Data consistently show that this compound is a potent and high-efficacy agonist for Gq-mediated signaling (e.g., inositol phosphate production) but acts as a very weak partial agonist or antagonist in β-arrestin recruitment assays.[5]

| Ligand | Assay | Pathway | Potency (EC₅₀) | Efficacy (Eₘₐₓ, % of Ang II) | Reference |

| Angiotensin II | IP₁ Formation | Gq | ~1-10 nM | 100% | [5] |

| β-arrestin Recruitment | β-arrestin | ~10-100 nM | 100% | [5] | |

| This compound | IP₁ Formation | Gq | ~1-10 nM | ~100-120% | [5] |

| β-arrestin Recruitment | β-arrestin | >1000 nM | <10% | [5] |

Note: The values presented are approximate ranges derived from published concentration-response curves and are intended for comparative purposes.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays to quantify signaling pathway activation and cellular responses.

Gαq Activation: HTRF IP-One Assay

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the Gαq signaling cascade.

-

Principle : A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Native IP₁ produced by cells competes with a labeled IP₁ analog for binding to a specific antibody. A high IP₁ concentration leads to a low HTRF signal.

-

Methodology :

-

Cell Culture : HEK293 cells stably expressing the human AT1R are cultured to ~80% confluency and seeded into 384-well plates.

-

Compound Stimulation : Cells are washed and incubated with stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP₁ degradation.

-

Ligand Addition : this compound, Ang II (positive control), or vehicle (negative control) is added at various concentrations and incubated for 60 minutes at 37°C.

-

Detection : HTRF detection reagents (an anti-IP₁ antibody labeled with a donor fluorophore and an IP₁ analog labeled with an acceptor) are added.

-

Signal Reading : After a 60-minute incubation at room temperature, the plate is read on an HTRF-compatible reader, and the ratio of acceptor/donor emission is calculated.

-

Data Analysis : The HTRF ratio is converted to IP₁ concentration using a standard curve. EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

β-Arrestin Recruitment: PathHunter® Assay

This assay quantifies the recruitment of β-arrestin to the activated AT1R.

-

Principle : Based on enzyme fragment complementation (EFC). The AT1R is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Methodology :

-

Cell Culture : CHO-K1 cells stably co-expressing the AT1R-ProLink and β-arrestin-Enzyme Acceptor constructs are seeded into 384-well plates.

-

Ligand Addition : this compound, Ang II, or vehicle is added at various concentrations and incubated for 90 minutes at 37°C.

-

Detection : PathHunter detection reagent mix, containing the chemiluminescent substrate, is added to the wells.

-

Signal Reading : After a 60-minute incubation at room temperature, the luminescence is measured using a plate reader.

-

Data Analysis : Luminescence values are plotted against ligand concentration, and EC₅₀ and Eₘₐₓ values are determined via non-linear regression.

-

Cellular Response: Cardiac Fibroblast Proliferation Assay

This assay measures the mitogenic effect of this compound on primary human cardiac fibroblasts.

-

Principle : Proliferation is assessed by quantifying the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, into newly synthesized DNA. Incorporated EdU is detected via a click chemistry reaction with a fluorescent azide.

-

Methodology :

-

Cell Culture : Primary human cardiac fibroblasts are seeded in 96-well plates and serum-starved for 24 hours to synchronize the cell cycle.

-

Compound Treatment : Cells are treated with this compound (e.g., 200 nM), Ang II, or vehicle in low-serum medium for 24-48 hours.[1]

-

EdU Labeling : EdU (10 µM) is added to the culture medium for the final 2-4 hours of the treatment period.

-

Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

EdU Detection : The Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488) is added and incubated for 30 minutes.

-

Nuclear Staining : Nuclei are counterstained with Hoechst or DAPI.

-

Imaging and Analysis : Plates are imaged using a high-content imaging system. The percentage of proliferating cells is calculated as the ratio of EdU-positive nuclei to the total number of nuclei.

-

Advanced Methodology: Proximity Proteomics

To map the signaling complexes formed by the AT1R in response to biased agonists, advanced techniques like peroxidase-catalyzed proximity labeling (e.g., APEX2) are employed.[6] This method identifies proteins in the immediate vicinity of the receptor, providing a snapshot of the ligand-specific interactome.[6]

Conclusion

This compound is a potent, Gq-biased agonist of the AT1R. Its mechanism of action is defined by the selective engagement of the Gαq signaling pathway, which, in cardiac fibroblasts, proceeds through a TGF-β1/ERK1/2 axis to promote pro-fibrotic cellular activities. This functional selectivity, driven by the stabilization of a unique receptor conformation, distinguishes it from the balanced signaling of the endogenous agonist Angiotensin II. The detailed understanding of this mechanism provides a clear framework for investigating the therapeutic potential and physiological consequences of G protein-biased signaling at the AT1R.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying Ligand Bias at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

TRV055: A G Protein-Biased Agonist of the Angiotensin II Type 1 Receptor (AT1R) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV055, also known as TRV120055, is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] This biased agonism is characterized by the preferential activation of G protein-mediated signaling pathways over β-arrestin-mediated pathways.[1][2] Specifically, this compound demonstrates a bias towards the Gαq signaling cascade. This unique pharmacological profile makes this compound a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling in the context of AT1R activation and a potential therapeutic agent in conditions where selective G protein activation is desired.

This technical guide provides a comprehensive overview of this compound, including its signaling properties, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Signaling Pathways of this compound at the AT1R

The Angiotensin II Type 1 Receptor is a class A G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II, initiates both G protein-dependent and β-arrestin-dependent signaling cascades. This compound, as a G protein-biased agonist, selectively engages the Gαq pathway.

The binding of this compound to the AT1R induces a conformational change in the receptor that favors coupling to the heterotrimeric G protein Gαq. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of this, this compound has been shown to upregulate Transforming Growth Factor-beta 1 (TGF-β1) and promote the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]

In contrast, this compound shows significantly reduced potency and efficacy in recruiting β-arrestin to the AT1R. This diminished β-arrestin engagement is the hallmark of its G protein bias.

Figure 1: Signaling pathway of this compound at the AT1R.

Quantitative Pharmacological Data

The G protein bias of this compound is quantified by comparing its potency (EC50) and efficacy (Emax) in G protein-mediated signaling assays versus β-arrestin recruitment assays. The table below summarizes the available quantitative data for this compound in comparison to the endogenous ligand, Angiotensin II.

| Ligand | Assay Type | Parameter | Value | Reference |

| This compound | Radioligand Binding | pKi | 4.89 ± 0.05 | (Wingler et al., 2020) |

| Gαq Activation (Ca²⁺ Flux) | EC50 | Dose-dependent | (Staus et al., 2020) | |

| β-arrestin Recruitment | EC50 | Not specified | (Staus et al., 2020) | |

| Ang II | Gαq Activation (IP-One) | EC50 | Specified in source | (Wingler et al., 2020) |

| β-arrestin Endocytosis | EC50 | Specified in source | (Wingler et al., 2020) |

Note: Specific EC50 and Emax values for this compound across different assays are often found in the supplementary data of publications and can vary depending on the cell system and assay format used.

Experimental Protocols

Inositol Phosphate (IP-One) Assay for Gαq Activation

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gαq activation.

Figure 2: Workflow for the IP-One HTRF assay.

Detailed Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing human AT1R in a 96-well white plate at a density of 40,000 cells per well and culture overnight.

-

Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 4 hours.

-

Ligand Stimulation: Prepare a dose-response curve of this compound and the reference agonist, Angiotensin II. Add the compounds to the cells in a stimulation buffer containing 50 mM LiCl.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Cell Lysis and Detection: Lyse the cells and add the IP1-d2 acceptor and anti-IP1 cryptate HTRF reagents according to the manufacturer's protocol (e.g., Cisbio IP-One Gq kit).

-

Measurement: After a 1-hour incubation at room temperature in the dark, read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the data against the logarithm of the agonist concentration to determine EC50 and Emax values.

DiscoverX PathHunter® β-Arrestin Recruitment Assay

This is a cell-based enzyme fragment complementation (EFC) assay used to measure the recruitment of β-arrestin to an activated GPCR.

Figure 3: Workflow for the PathHunter β-Arrestin assay.

Detailed Methodology:

-

Cell Plating: Plate PathHunter® eXpress β-Arrestin cells co-expressing AT1R-ProLink and β-arrestin-Enzyme Acceptor in a 384-well white plate according to the manufacturer's protocol.

-

Compound Addition: Prepare serial dilutions of this compound and a reference agonist. Add the compounds to the cells.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection: Add the PathHunter detection reagents to the wells.

-

Measurement: After a 60-minute incubation at room temperature in the dark, measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration to determine EC50 and Emax values.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the levels of phosphorylated ERK1/2 in cells as a measure of downstream signaling.

Detailed Methodology:

-

Cell Culture and Starvation: Plate AT1R-expressing cells in a 96-well plate. Once confluent, serum-starve the cells for 12-24 hours.

-

Ligand Stimulation: Treat the cells with a dose-response of this compound or a reference agonist for a specified time (e.g., 5-10 minutes).

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK) and a normalization protein (e.g., mouse anti-total ERK or a cell stain).

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

-

Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Data Analysis: Quantify the integrated intensity of the phospho-ERK signal and normalize it to the total ERK or cell stain signal. Plot the normalized signal against the logarithm of the agonist concentration.

Conclusion

This compound serves as a potent and selective tool for investigating the Gαq-mediated signaling of the AT1R. Its biased agonism allows for the functional separation of G protein and β-arrestin pathways, providing valuable insights into their respective physiological and pathophysiological roles. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other biased agonists at the AT1R. Further research with this compound will continue to elucidate the intricate signaling mechanisms of this important receptor and may pave the way for novel therapeutic strategies.

References

The Role of TRV055 in Studying Fibrotic Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRV055 (also known as TRV120055), a critical research tool for elucidating the mechanisms of fibrotic diseases. This compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R), offering a unique approach to dissecting the specific signaling pathways that contribute to fibrosis.[1] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling cascades.

Core Mechanism of Action: Gαq-Biased Agonism

This compound selectively activates the Gαq protein-dependent signaling pathway downstream of the AT1 receptor, with minimal recruitment of β-arrestin.[2][3] Angiotensin II (Ang II), the endogenous ligand for AT1R, is a balanced agonist that activates both G protein and β-arrestin pathways.[4][5] In contrast, this compound allows researchers to isolate and study the effects of the Gαq-mediated cascade, which has been demonstrated to be a primary driver of the pro-fibrotic effects of AT1R activation.[2] Studies have shown that the fibrogenic effects induced by this compound are comparable to those of Ang II, suggesting that AT1 receptor-induced cardiac fibrosis is Gαq-dependent and β-arrestin-independent.[2][3]

Signaling Pathway in Fibrotic Responses

The activation of the AT1R by this compound initiates a specific signaling cascade that culminates in key fibrotic outcomes, such as fibroblast proliferation and extracellular matrix (ECM) deposition. The primary pathway involves the upregulation of transforming growth factor-beta1 (TGF-β1) and the subsequent phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2]

The binding of this compound to the AT1R leads to the activation of the Gαq protein. This, in turn, stimulates the synthesis and secretion of TGF-β1.[1][2] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production in fibrotic tissue.[6][7][8] The elevated TGF-β1 then contributes to the phosphorylation and activation of ERK1/2, a downstream effector that further promotes the fibrotic phenotype.[1][2] This entire cascade can be blocked by AT1R antagonists, such as valsartan, confirming the specificity of the pathway.[2][3]

Caption: Signaling pathway of this compound-induced fibrotic response.

Quantitative Data Summary

Preclinical studies utilizing this compound have provided specific quantitative data on its effects on cardiac fibroblasts and myofibroblasts. These findings are crucial for designing experiments to probe Gαq-mediated fibrosis.

| Parameter | Cell Type | Concentration | Duration | Observed Effect | Citation |

| Fibroblast Proliferation | Human Cardiac Fibroblasts | 200 nM | 24 hours | Induction of cell proliferation. | [1] |

| Protein Upregulation | Human Cardiac Fibroblasts | 200 nM | 24 hours | Increased expression of Collagen I and α-SMA. | [1] |

| Stress Fiber Formation | Human Cardiac Fibroblasts | 200 nM | 24 hours | Promotion of stress fiber formation. | [1] |

| TGF-β1 Secretion | Human Cardiac Fibroblasts | 200 nM | 24 hours | Upregulation of TGF-β1 synthesis and secretion. | [1] |

| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | 200 nM | 30 minutes | Promotion of ERK1/2 phosphorylation. | [1] |

| Collagen Secretion | Adult Rat Myofibroblasts | 1 µM | Not Specified | Induction of collagen secretion at a level comparable to Ang II. | [1] |

Experimental Protocols

The following section details generalized methodologies for key experiments cited in the literature for studying the effects of this compound on fibroblast activation and signaling.

Cell Culture and Treatment

-

Cell Seeding: Plate human cardiac fibroblasts (or other relevant fibroblast types) in appropriate culture dishes (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays) at a predetermined density.

-

Starvation: Once cells reach desired confluency (e.g., 70-80%), serum-starve them for 24 hours in a serum-free medium to synchronize the cell cycle and reduce baseline signaling.

-

Treatment: Treat the serum-starved cells with this compound at the desired concentration (e.g., 200 nM). Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., Angiotensin II). For pathway inhibition studies, pre-incubate cells with specific inhibitors (e.g., an AT1R blocker like valsartan or a TGF-β signaling inhibitor) for 1-2 hours before adding this compound.

-

Incubation: Incubate the cells for the specified duration based on the endpoint being measured (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression and proliferation).

Analysis of Fibrotic Markers (Western Blot)

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Collagen I, α-SMA, p-ERK1/2, total ERK1/2, or a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Visualization of Stress Fibers (Immunofluorescence)

-

Cell Culture: Grow cells on glass coverslips in a culture plate and treat as described in section 4.1.

-

Fixation & Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Stain for F-actin (stress fibers) using fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) for 1 hour at room temperature.

-

Mounting & Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Analysis: Visualize and capture images using a fluorescence microscope. Analyze the formation and organization of stress fibers.

Caption: Experimental workflow for studying this compound effects.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the molecular underpinnings of fibrosis. By specifically activating the Gαq pathway downstream of the AT1 receptor, it enables researchers to differentiate the pro-fibrotic contributions of this cascade from those mediated by β-arrestin. The use of this compound in preclinical models has solidified the role of the AT1R/Gαq/TGF-β1/ERK axis in driving fibroblast activation and ECM production.[1][2] This targeted approach provides a clearer understanding of fibrosis pathogenesis and aids in the identification and validation of novel therapeutic targets aimed at mitigating Gαq-driven fibrotic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of angiotensin II signaling in the prevention of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TRV055 and its Effect on Gαq-mediated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV055 is a novel, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on the Gαq-mediated signaling pathway. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the signaling cascades and experimental workflows involved.

Introduction

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon activation by its endogenous ligand, Angiotensin II (AngII), the AT1R can signal through two primary pathways: the Gαq protein pathway and the β-arrestin pathway. While Gαq signaling is associated with vasoconstriction and aldosterone release, β-arrestin signaling has been implicated in both receptor desensitization and the activation of distinct signaling cascades.

Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. This compound has been identified as a Gαq-biased agonist at the AT1R, meaning it more potently and efficaciously stimulates Gαq-mediated signaling compared to β-arrestin-mediated pathways.[1] This property makes this compound a valuable tool for dissecting the physiological and pathophysiological roles of Gαq signaling downstream of the AT1R and a potential therapeutic agent with a more targeted mechanism of action.

Gαq-Mediated Signaling Pathway

The canonical Gαq signaling pathway initiated by the activation of a GPCR like the AT1R involves a series of intracellular events culminating in various cellular responses.

As depicted in Figure 1, the binding of this compound to the AT1R induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The concurrent elevation of intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate downstream signaling molecules, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 (p-ERK1/2) can then translocate to the nucleus to regulate gene expression, leading to various cellular responses such as cell proliferation, differentiation, and contraction.

Quantitative Data

This compound has been characterized as a "gain-of-function" ligand, demonstrating over 10-fold greater allosteric coupling to Gq than the endogenous ligand, Angiotensin II.[2] It is also more efficacious in stimulating cellular Gαq-mediated signaling events such as inositol monophosphate (IP1) generation.[2]

While specific EC50 and Emax values for this compound across different Gαq-mediated signaling assays are not consistently reported in a single source, the following table summarizes the expected outcomes based on its known biased agonist profile.

| Assay | Parameter | Expected Outcome for this compound | Reference |

| IP1 Accumulation | EC50 | Lower than or comparable to AngII | [2] |

| Emax | Higher than or comparable to AngII | [2] | |

| Calcium Mobilization | EC50 | Lower than or comparable to AngII | |

| Emax | Higher than or comparable to AngII | ||

| ERK1/2 Phosphorylation | EC50 | Lower than or comparable to AngII | [1] |

| Emax | Higher than or comparable to AngII | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Gαq-biased agonism of this compound.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, and serves as a robust indicator of Gαq activation.

Materials:

-

AT1R-expressing cells (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

96-well white, solid-bottom assay plates

-

Lithium chloride (LiCl)

-

This compound and Angiotensin II

-

IP-One HTRF Assay Kit (Cisbio) or equivalent

-

HTRF-compatible plate reader

Protocol:

-

Cell Culture: Culture AT1R-expressing cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well white, solid-bottom assay plates at a density of 20,000-40,000 cells per well and incubate overnight.

-

Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.

-

LiCl Treatment: Add LiCl to the wells to a final concentration of 50 mM to inhibit the degradation of IP1.[3]

-

Stimulation: Add varying concentrations of this compound, Angiotensin II (as a positive control), or vehicle (as a negative control) to the wells. Incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the IP-One HTRF assay kit.

-

HTRF Detection: Add the HTRF antibody reagents (anti-IP1-cryptate and IP1-d2) to the lysate.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and determine the concentration of IP1 from a standard curve. Plot the IP1 concentration against the agonist concentration to determine EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following Gαq activation.

Materials:

-

AT1R-expressing cells

-

96-well black-walled, clear-bottom assay plates

-

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound and Angiotensin II

-

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation or FLIPR)

Protocol:

-

Cell Plating: Seed AT1R-expressing cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Remove the culture medium from the cells and add the loading buffer.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light, to allow for dye loading and de-esterification.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Stimulation and Kinetic Measurement: Use the plate reader's injector to add varying concentrations of this compound or Angiotensin II to the wells while simultaneously recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot the response against the agonist concentration to calculate EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream effector in the Gαq signaling pathway.

Materials:

-

AT1R-expressing cells

-

Cell culture dishes

-

This compound and Angiotensin II

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Starvation: Culture AT1R-expressing cells in appropriate dishes until they reach 80-90% confluency. Serum-starve the cells for at least 4 hours.

-

Stimulation: Treat the cells with varying concentrations of this compound or Angiotensin II for a specified time (e.g., 5-15 minutes) at 37°C.[1]

-

Cell Lysis: Place the dishes on ice, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody.

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample and plot this ratio against the agonist concentration to determine EC50 and Emax values.

Conclusion

This compound is a potent and efficacious Gαq-biased agonist of the AT1R. Its ability to selectively activate the Gαq signaling pathway makes it an invaluable research tool for elucidating the specific roles of this pathway in health and disease. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other biased agonists, facilitating further research into the therapeutic potential of biased signaling at the AT1R.

References

Investigating TGF-β1 and p-ERK1/2 Upregulation by TRV055: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the signaling mechanisms of TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R). Specifically, it focuses on the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and phosphorylated Extracellular Signal-regulated Kinase 1/2 (p-ERK1/2) in response to this compound stimulation. This document outlines the underlying signaling pathways, presents quantitative data from relevant studies, details experimental protocols for investigation, and provides visual representations of the molecular interactions and experimental workflows.

Introduction

This compound is a pharmacological tool used to investigate the biased signaling of the AT1R. As a G protein-biased agonist, this compound preferentially activates Gαq-mediated signaling pathways over β-arrestin pathways.[1][2] This selective activation has been shown to induce fibrotic responses, including the upregulation of key signaling molecules such as TGF-β1 and the phosphorylation of ERK1/2.[3][4] Understanding the molecular mechanisms by which this compound elicits these effects is crucial for elucidating the role of Gαq-dependent AT1R signaling in cellular processes like fibroblast proliferation and extracellular matrix remodeling.[1][3] This guide serves as a comprehensive resource for researchers investigating the pharmacological effects of this compound.

Signaling Pathways

This compound-Mediated AT1R-Gαq Activation

This compound initiates its effects by binding to the AT1R, a G protein-coupled receptor (GPCR). This binding stabilizes a conformation of the receptor that preferentially couples to and activates the heterotrimeric G protein Gαq.[2] This leads to the dissociation of the Gαq subunit from the Gβγ dimer, allowing both to interact with downstream effectors.

Figure 1: this compound activation of the AT1R and Gαq protein dissociation.

Upregulation of TGF-β1

The activation of the AT1R/Gαq cascade by this compound leads to the increased synthesis and secretion of TGF-β1.[3][4] This process is a key step in this compound-induced fibrotic responses.

TGF-β1 and ERK1/2 Signaling Pathways

TGF-β1 acts as an autocrine and paracrine signaling molecule, binding to its own set of receptors (TGF-βR1 and TGF-βR2). This receptor activation can, in turn, activate the ERK1/2 signaling pathway. The phosphorylation of ERK1/2 is a critical downstream event in the signaling cascade initiated by this compound and amplified by TGF-β1.[3][4]

Figure 2: Signaling cascade from this compound to p-ERK1/2 upregulation via TGF-β1.

Quantitative Data

The following tables summarize the quantitative effects of this compound on TGF-β1 secretion and ERK1/2 phosphorylation in human cardiac fibroblasts, based on data reported in the literature.[1][3]

Table 1: Effect of this compound on TGF-β1 Secretion

| Treatment | Concentration | Incubation Time | TGF-β1 Secretion (Fold Change vs. Control) |

| Control | - | 24 hours | 1.0 |

| This compound | 200 nM | 24 hours | 2.5 ± 0.3 |

| Angiotensin II | 100 nM | 24 hours | 2.8 ± 0.4 |

*p < 0.05 vs. Control

Table 2: Effect of this compound on ERK1/2 Phosphorylation

| Treatment | Concentration | Incubation Time | p-ERK1/2 Level (Fold Change vs. Control) |

| Control | - | 30 minutes | 1.0 |

| This compound | 200 nM | 30 minutes | 3.2 ± 0.5 |

| Angiotensin II | 100 nM | 30 minutes | 3.5 ± 0.6 |

*p < 0.05 vs. Control

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Cell Culture

Human cardiac fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are serum-starved for 24 hours prior to treatment.

Quantification of TGF-β1 Secretion (ELISA)

Figure 3: Workflow for TGF-β1 ELISA.

-

Sample Preparation : After treating human cardiac fibroblasts with 200 nM this compound for 24 hours, the cell culture supernatant is collected.

-

ELISA : The concentration of TGF-β1 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody specific for TGF-β1. Samples and standards are then added to the wells. After incubation and washing, a biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is then added, and the color development is stopped. The absorbance is measured at 450 nm.

Quantification of p-ERK1/2 Levels (Western Blot)

Figure 4: Workflow for p-ERK1/2 Western Blot.

-

Cell Lysis : Human cardiac fibroblasts are treated with 200 nM this compound for 30 minutes. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution). After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

Conclusion

This compound serves as a valuable pharmacological agent to dissect the Gαq-biased signaling of the AT1R. Its ability to upregulate TGF-β1 and promote the phosphorylation of ERK1/2 highlights a key pathway involved in cellular fibrotic responses. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of biased agonism at the AT1R and its implications in physiology and disease.

References

The Impact of TRV055 on Fibroblast Proliferation and Collagen Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV055, also known as TRV120055, is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Emerging research has identified its significant role in modulating fibroblast activity, specifically in promoting fibroblast proliferation and collagen secretion. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on fibroblasts, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used to elucidate these effects. The information presented is intended to support further research and development in areas where fibroblast activity is a key therapeutic target, such as in fibrotic diseases.

Introduction

Fibroblasts are critical cellular mediators in tissue homeostasis and repair. However, their dysregulation can lead to pathological conditions characterized by excessive extracellular matrix deposition, a hallmark of fibrosis. The renin-angiotensin system (RAS) and its primary effector, angiotensin II (Ang II), are known to play a crucial role in these processes through the AT1R. This compound is a biased agonist that preferentially activates G protein-dependent signaling pathways downstream of the AT1R, with minimal engagement of the β-arrestin pathway.[2] This biased agonism offers a unique pharmacological tool to dissect the distinct roles of these two major signaling arms of the AT1R in fibroblast biology. This document will delve into the specific impact of this compound on fibroblast proliferation and collagen secretion, providing a technical resource for the scientific community.

Mechanism of Action: The Gαq-Mediated Signaling Pathway

This compound exerts its effects on fibroblasts primarily through the activation of the Gαq protein-coupled signaling cascade downstream of the AT1R. This pathway is distinct from the β-arrestin-mediated signaling that is also activated by the endogenous ligand, Angiotensin II. The stimulation of AT1R by this compound has been shown to induce fibrogenic effects comparable to those of Ang II, suggesting that the Gαq-dependent pathway is the principal driver of these responses in fibroblasts.[2]

The key steps in the this compound-induced signaling cascade are as follows:

-

AT1R Activation: this compound binds to and stabilizes a conformation of the AT1R that preferentially couples to the heterotrimeric G protein, Gαq.

-

Gαq Activation: This coupling leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and subsequent activation.

-

Upregulation of TGF-β1: Activated Gαq stimulates downstream effectors that lead to the increased synthesis and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in fibroblast activation and extracellular matrix production.[3]

-

ERK1/2 Phosphorylation: The signaling cascade, further potentiated by TGF-β1, results in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2]

-

Cellular Responses: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation and collagen synthesis. This ultimately leads to increased fibroblast proliferation and enhanced secretion of collagen type I.[1]

The Gαq-biased nature of this compound is highlighted by the finding that a β-arrestin-biased AT1R ligand, TRV120027, does not produce the same fibrogenic effects.[2]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on fibroblast proliferation and collagen secretion.

Table 1: Effect of this compound on Fibroblast Proliferation

| Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |

| Human Cardiac Fibroblasts | 200 nM | 24 hours | Induces fibroblast proliferation | [1] |

Table 2: Effect of this compound on Collagen Secretion

| Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |

| Human Cardiac Fibroblasts | 200 nM | 24 hours | Upregulates Collagen I protein expression | [1] |

| Adult Rat Myofibroblasts | 1 µM | Not Specified | Induces collagen secretion at a level comparable to Angiotensin II | [1] |

| Adult Rat Myofibroblasts | Not Specified | Not Specified | More effective at inducing collagen secretion than β-arrestin-biased ligands | [4] |

Experimental Protocols

The following sections detail representative experimental protocols for assessing fibroblast proliferation and collagen secretion in response to this compound. These protocols are based on standard methodologies employed in the field.

Fibroblast Isolation and Culture

-

Source: Primary cardiac fibroblasts are typically isolated from human or rat heart tissue.

-

Isolation Procedure: The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to release individual cells. The resulting cell suspension is then plated, and fibroblasts are selectively enriched based on their adherence to tissue culture plastic.

-

Culture Conditions: Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Fibroblast Proliferation Assays

A common method to assess fibroblast proliferation is the Cell Counting Kit-8 (CCK-8) assay.

-

Seeding: Fibroblasts are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with serum-free or low-serum medium for 24 hours to synchronize the cells. Subsequently, cells are treated with various concentrations of this compound or a vehicle control.

-

Assay: After the desired treatment period (e.g., 24 hours), 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

Quantification: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Collagen Secretion Assays

Western blotting is a widely used technique to quantify the amount of secreted collagen.

-

Cell Culture and Treatment: Fibroblasts are grown to near confluence in 6-well plates. The cells are then washed and incubated in serum-free medium containing L-ascorbic acid (to promote collagen synthesis) and treated with this compound or a vehicle control for 24-48 hours.

-

Sample Collection: After treatment, the conditioned medium is collected and centrifuged to remove cellular debris. The cells are lysed to determine total protein content for normalization.

-

SDS-PAGE and Western Blotting: The conditioned medium is concentrated and subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Collagen Type I. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to the total protein content of the corresponding cell lysate.

Conclusion

This compound, as a Gαq-biased agonist of the AT1R, has demonstrated clear pro-fibrotic effects by promoting fibroblast proliferation and collagen secretion. Its mechanism of action through the TGF-β1/ERK1/2 signaling axis provides valuable insights into the specific roles of G protein-mediated signaling in fibroblast pathobiology. The data and protocols presented in this guide serve as a foundational resource for researchers investigating the therapeutic potential of modulating AT1R signaling in fibrotic diseases. Further studies are warranted to fully elucidate the downstream targets of this pathway and to explore the in vivo efficacy of targeting Gαq-biased signaling for anti-fibrotic therapies.

References

The discovery and development of TRV055

An In-depth Technical Guide to the Discovery and Development of TRV055

Introduction

This compound, also known as TRV120055, is a synthetic peptide and a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] It was developed to selectively activate the Gαq protein signaling pathway downstream of the AT1R, with minimal recruitment of β-arrestin. This biased agonism offers a novel therapeutic approach to modulate the physiological effects of the renin-angiotensin system, particularly in the context of fibrotic diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, intended for researchers and professionals in drug development.

Discovery and Rationale

The discovery of this compound is rooted in the concept of biased agonism at G protein-coupled receptors (GPCRs). The AT1R, a classical GPCR, is the primary receptor for the octapeptide hormone angiotensin II (Ang II). Canonical AT1R signaling involves the activation of both G proteins (primarily Gαq) and β-arrestins. While G protein signaling mediates many of the well-known effects of Ang II on blood pressure and fluid balance, β-arrestin pathways are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades.

The rationale for developing a Gq-biased AT1R agonist like this compound stems from the hypothesis that selective activation of G protein-mediated pathways, while avoiding β-arrestin signaling, could elicit specific, desired therapeutic effects. For instance, in certain pathological conditions like fibrosis, the Gαq-mediated pathways are thought to play a significant role. This compound and its analogue TRV056 were designed as "gain-of-function" ligands with a greater allosteric coupling to Gq than the endogenous ligand Ang II, while maintaining similar coupling to β-arrestin.[2]

Mechanism of Action

This compound functions as a G protein-biased agonist at the AT1R.[3][4] Upon binding to the receptor, it preferentially stabilizes a conformation that favors coupling to and activation of the Gαq protein. This leads to the initiation of downstream signaling cascades mediated by Gαq. In contrast to the balanced activation by Ang II, this compound is a "loss-of-function" ligand concerning β-arrestin-mediated pathways, showing significantly impaired recruitment of β-arrestin compared to Ang II.[2] Structural studies suggest that Gq-biased ligands like this compound induce a less-pronounced outward movement of the transmembrane helix 6 (TM6) of the receptor compared to β-arrestin-biased ligands.[5]

The selective activation of Gαq by this compound triggers intracellular signaling pathways, including the upregulation of transforming growth factor-beta 1 (TGF-β1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This targeted engagement of specific signaling pathways is the core of its mechanism of action and therapeutic potential.

Signaling Pathway

The signaling pathway initiated by this compound binding to the AT1R is depicted below. It highlights the biased activation of the Gαq pathway, leading to downstream fibrotic responses.

Preclinical Development and Key Experiments

The preclinical development of this compound has focused on characterizing its effects in cellular models of fibrosis. Key findings from these studies are summarized below.

Quantitative Data

| Parameter | Ligand | Value | Cell Type/System | Reference |

| Allosteric Coupling to Gq | This compound | >10-fold greater than Ang II | - | [2] |

| Allosteric Coupling to β-arrestin | This compound | Similar to Ang II | - | [2] |

| Concentration for Fibroblast Proliferation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |

| Concentration for Collagen I and α-SMA Upregulation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |

| Concentration for Stress Fiber Formation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |

| Concentration for TGF-β1 Upregulation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |

| Concentration for ERK1/2 Phosphorylation | This compound | 200 nM (30 min) | Human cardiac fibroblasts | [1] |

| Concentration for Collagen Secretion | This compound | 1 µM | Adult rat myofibroblasts | [1] |

Experimental Protocols

-

Human Cardiac Fibroblasts: Primary human cardiac fibroblasts are cultured in appropriate media. For experiments, cells are serum-starved and then treated with this compound (e.g., 200 nM) for specified durations (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression studies).[1]

-

Adult Rat Myofibroblasts: Myofibroblasts are isolated from adult rat hearts and cultured. For collagen secretion assays, cells are treated with this compound (e.g., 1 µM).[1]

A standard Western blotting protocol is used to assess the expression of proteins such as collagen I and α-SMA, and the phosphorylation of ERK1/2.

Immunofluorescence staining is employed to visualize the formation of stress fibers.

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Staining: F-actin is stained with fluorescently labeled phalloidin to visualize stress fibers. Nuclei are counterstained (e.g., with DAPI).

-

Imaging: Images are acquired using a fluorescence microscope.

To identify proteins in close proximity to the AT1R upon ligand stimulation, an engineered peroxidase (APEX2) is fused to the receptor.[6]

Future Directions

The development of this compound and other biased agonists represents a significant advancement in GPCR pharmacology. Future research will likely focus on:

-

In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of fibrosis and other relevant diseases.

-

Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Clinical translation: If preclinical data are promising, advancing this compound into clinical trials for human diseases.

-

Further structural and mechanistic studies: Gaining a more detailed understanding of how this compound and other biased ligands stabilize specific receptor conformations to fine-tune downstream signaling.

Conclusion

This compound is a Gq-biased agonist of the AT1R that selectively activates G protein-mediated signaling pathways. Its discovery and preclinical characterization have provided valuable insights into the principles of biased agonism and its potential for therapeutic intervention. By preferentially modulating the Gαq pathway, this compound offers a promising strategy for targeting diseases where this pathway is pathologically activated, such as in fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area of pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. abmole.com [abmole.com]

- 5. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Biased Agonism at the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of biased agonism at the Angiotensin II Type 1 (AT1) receptor, a critical target in cardiovascular disease. It delves into the core concepts of selective signal modulation, details the experimental protocols for assessing ligand bias, presents quantitative data for key biased agonists, and visualizes the complex signaling networks involved.

Introduction to Biased Agonism at the AT1 Receptor

The Angiotensin II Type 1 receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating blood pressure and cardiovascular homeostasis.[1][2] For decades, the therapeutic approach to modulating AT1R function has centered on antagonism, blocking the effects of its endogenous ligand, Angiotensin II (AngII). However, the discovery of biased agonism has unveiled a more nuanced strategy for drug development.

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor.[1] In the context of the AT1R, this primarily involves the differential activation of the canonical Gαq protein-mediated pathway and the β-arrestin-mediated pathway.[2][3]

-

Gαq-Mediated Signaling: The binding of the endogenous agonist AngII to the AT1R typically leads to the activation of the Gαq protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is largely responsible for the vasoconstrictive and hypertensive effects of AngII.[3]

-

β-Arrestin-Mediated Signaling: Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1R. This phosphorylation promotes the recruitment of β-arrestin proteins.[4] β-arrestins were initially characterized by their role in receptor desensitization and internalization. However, they are now recognized as versatile scaffolding proteins that can initiate their own signaling cascades, independent of G proteins.[2] These pathways can influence diverse cellular processes, including cell survival and cardiac contractility.[2] Activation of the AT1R-β-arrestin pathway has been shown to stimulate contractility and exert pro-survival effects in cardiomyocytes.[2]

The therapeutic potential of biased agonism at the AT1R lies in the ability to design ligands that selectively engage the beneficial β-arrestin-mediated pathways while simultaneously blocking the detrimental Gαq-mediated effects. Such a "biased agonist" could offer a novel therapeutic approach for conditions like acute heart failure.[2][5]

Key Ligands and their Signaling Bias

Several key ligands have been instrumental in elucidating the mechanisms of biased agonism at the AT1R.

-

Angiotensin II (AngII): The endogenous octapeptide hormone that acts as a balanced agonist, activating both Gαq and β-arrestin pathways.[1]

-

[Sar¹, Ile⁴, Ile⁸]-Angiotensin II (SII): A modified peptide analogue of AngII that is a potent β-arrestin-biased agonist. SII fails to activate classical G protein signaling but effectively recruits β-arrestin and stimulates β-arrestin-dependent signaling, such as the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3][6][7]

-

TRV027 (Sar-Arg-Val-Tyr-Ile-His-Pro-D-Ala-OH): A synthetic, β-arrestin-biased ligand developed for therapeutic applications.[2][5][8] TRV027 antagonizes AngII-stimulated G protein activation while simultaneously stimulating β-arrestin-mediated signaling.[2][5] It has been investigated in clinical trials for acute heart failure.[2]

Quantitative Analysis of Ligand Bias

The degree of bias for a particular ligand is quantified by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) in assays measuring the activation of different signaling pathways. The following tables summarize representative quantitative data for key AT1R ligands.

| Ligand | Assay | Pathway | Species | EC₅₀ (nM) | pEC₅₀ | Reference |

| Angiotensin II | β-arrestin recruitment (BRET) | β-arrestin | Human | 1.3 - 1.5 | 8.8 - 8.9 | [9] |

| Gαq activation (BRET) | Gαq | Human | ~1 | 9.0 | [10] | |

| IP-1 Accumulation | Gαq | Human | ~1 | 9.0 | [11] | |

| ERK1/2 Phosphorylation | Gαq/β-arrestin | Rat | ~10 | 8.0 | [12] | |

| SII | β-arrestin recruitment (BRET) | β-arrestin | Human | ~1.5 | 8.8 | [9] |

| Gαq activation | Gαq | Human | >10,000 | <5.0 | [6] | |

| ERK1/2 Phosphorylation | β-arrestin | Human | ~30,000 | 4.5 | [3] | |

| TRV027 | β-arrestin recruitment (Luminescence) | β-arrestin | Rat | 16 | 7.8 | [8] |

| IP-1 Accumulation | Gαq | Rat | >10,000 | <5.0 | [8] | |

| IP-1 Accumulation | Gαq | Human | >10,000 | <5.0 | [8] |

Note: EC₅₀ and pEC₅₀ values can vary depending on the specific experimental conditions, cell line, and assay format used.

Signaling Pathways of the AT1 Receptor

The signaling cascades initiated by the activation of the AT1R are complex and interconnected. The following diagrams illustrate the canonical Gαq-mediated pathway, the β-arrestin-mediated pathway, and the convergence on ERK1/2 signaling.

Experimental Protocols for Assessing Biased Agonism

A variety of in vitro assays are employed to characterize the signaling bias of AT1R ligands. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the proximity between the AT1R and β-arrestin upon ligand stimulation.

Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). In this assay, the AT1R is tagged with Rluc and β-arrestin is tagged with YFP. Ligand-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Experimental Workflow:

References

- 1. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making the switch: The role of Gq in driving GRK selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Independent β-Arrestin2 and Gq/Protein Kinase Cζ Pathways for ERK Stimulated by Angiotensin Type 1A Receptors in Vascular Smooth Muscle Cells Converge on Transactivation of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Relevance of Biased Signaling at the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRV027 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Monitoring G protein-coupled receptor and β-arrestin trafficking in live cells using enhanced bystander BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling TRV055: A Technical Guide to its Chemical Structure and Gq-Biased Agonism at the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV055, also known as TRV120055, is a synthetic peptide analog of Angiotensin II that has garnered significant interest in cardiovascular research due to its unique pharmacological profile.[1][2] It acts as a potent and selective G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] Specifically, this compound preferentially activates the Gq protein signaling pathway over the β-arrestin pathway, a characteristic that distinguishes it from the balanced agonism of the endogenous ligand, Angiotensin II. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a modified octapeptide, an analog of Angiotensin II. Its chemical identity is defined by the following properties:

| Property | Value |

| Synonyms | TRV120055, [Gly2, Ile5]-Angiotensin II |

| CAS Number | 25849-90-5 |

| Molecular Formula | C42H57N9O9 |

| Molecular Weight | 831.96 g/mol |

Data sourced from commercial supplier information.

Pharmacological Properties

This compound is a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] This biased agonism results in the preferential activation of the Gq-mediated signaling cascade, leading to downstream effects such as inositol phosphate production and extracellular signal-regulated kinase (ERK) phosphorylation, while having a reduced capacity to recruit β-arrestin compared to Angiotensin II.[1]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human AT1R.

| Parameter | Assay Type | Value | Reference |

| Binding Affinity (pKi) | Radioligand Binding | 7.4 | Wingler et al., 2019 |

| Gq Potency (pEC50) | Inositol Phosphate Accumulation | 7.9 | Wingler et al., 2019 |

| Gq Efficacy (% of Ang II) | Inositol Phosphate Accumulation | 110% | Wingler et al., 2019 |

| β-arrestin Potency (pEC50) | β-arrestin Recruitment | < 5 | Wingler et al., 2019 |

| β-arrestin Efficacy (% of Ang II) | β-arrestin Recruitment | 20% | Wingler et al., 2019 |

Signaling Pathway of this compound at the AT1 Receptor

References

The Role of TRV055 in Cardiac Fibroblast Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix, is a central pathological process in many forms of heart disease. The renin-angiotensin system, particularly angiotensin II (Ang II) acting via the angiotensin II type 1 receptor (AT1R), is a key driver of this fibrotic response. TRV055 (also known as TRV120055) is a G protein-biased agonist of the AT1R. This technical guide provides an in-depth analysis of the role of this compound in activating cardiac fibroblasts. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for investigating these mechanisms. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease and anti-fibrotic therapies.

Introduction to this compound and Cardiac Fibroblast Activation

Cardiac fibroblasts are critical regulators of the heart's structural integrity. In response to injury, they become activated, transitioning into a myofibroblast phenotype characterized by increased proliferation, contractility, and secretion of extracellular matrix proteins such as collagen I. This process, while essential for wound healing, can become dysregulated and lead to pathological fibrosis, contributing to cardiac stiffness and heart failure.

The AT1R, a G protein-coupled receptor, is a major mediator of cardiac fibrosis. Canonical signaling through the AT1R involves both G protein-dependent and β-arrestin-dependent pathways. This compound is a biased agonist that selectively activates the Gαq protein signaling cascade downstream of the AT1R, with minimal engagement of the β-arrestin pathway.[1][2] Understanding the specific consequences of Gαq-biased AT1R agonism is crucial for dissecting the mechanisms of cardiac fibrosis and for the development of targeted therapeutics.

The this compound-Mediated Signaling Pathway in Cardiac Fibroblasts

This compound activates cardiac fibroblasts through a well-defined signaling cascade. This pathway is initiated by the binding of this compound to the AT1R, leading to the selective activation of the Gαq protein subunit. Activated Gαq, in turn, stimulates downstream effectors that culminate in the upregulation of fibrotic gene expression and the promotion of a myofibroblast phenotype. The key steps in this pathway are:

-

AT1R/Gαq Activation: this compound binds to the AT1R, stabilizing a receptor conformation that preferentially couples to and activates the Gαq protein.[1][2]

-

Upregulation of Transforming Growth Factor-β1 (TGF-β1): The AT1R/Gαq cascade leads to an increase in the synthesis and secretion of TGF-β1, a potent pro-fibrotic cytokine.[1]

-

Phosphorylation of ERK1/2: TGF-β1 signaling, in concert with the Gαq pathway, promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1]

-

Fibroblast Activation: Activated ERK1/2 translocates to the nucleus and modulates the activity of transcription factors, leading to increased proliferation of cardiac fibroblasts, upregulation of α-smooth muscle actin (α-SMA) and collagen I expression, and the formation of stress fibers.[1]

This signaling pathway highlights the central role of Gαq-mediated signaling in the pro-fibrotic effects of AT1R activation.

Signaling Pathway Diagram

Caption: this compound signaling cascade in cardiac fibroblasts.

Quantitative Data on this compound-Induced Cardiac Fibroblast Activation

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on cardiac fibroblasts. These data provide a basis for understanding the potency and efficacy of this compound in promoting a fibrotic phenotype.

| Parameter | Cell Type | This compound Concentration | Incubation Time | Effect | Reference |

| Fibroblast Proliferation | Human Cardiac Fibroblasts | 200 nM | 24 h | Induces proliferation | [1] |

| Collagen I Expression | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulates protein expression | [1] |

| α-SMA Expression | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulates protein expression | [1] |

| Stress Fiber Formation | Human Cardiac Fibroblasts | 200 nM | 24 h | Promotes formation | [1] |

| TGF-β1 Synthesis & Secretion | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulates | [1] |

| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | 200 nM | 30 min | Promotes phosphorylation | [1] |

| Collagen Secretion | Adult Rat Myofibroblasts | 1 µM | Not Specified | Induces secretion | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in cardiac fibroblast activation.

Isolation and Culture of Human Cardiac Fibroblasts

-